molecular formula C9H4ClF3 B6210662 2-chloro-1-ethynyl-4-(trifluoromethyl)benzene CAS No. 1340255-91-5

2-chloro-1-ethynyl-4-(trifluoromethyl)benzene

Cat. No.: B6210662
CAS No.: 1340255-91-5
M. Wt: 204.6
InChI Key:
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Description

2-chloro-1-ethynyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3. It is characterized by the presence of a chloro group, an ethynyl group, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-ethynyl-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-iodo-1-(trifluoromethyl)benzene with an acetylene derivative under palladium-catalyzed coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, and a base like triethylamine in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-ethynyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups .

Mechanism of Action

The mechanism of action of 2-chloro-1-ethynyl-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-ethynyl-4-fluorobenzene
  • 2-chloro-1-ethynyl-4-methylbenzene
  • 2-chloro-1-ethynyl-4-nitrobenzene

Uniqueness

2-chloro-1-ethynyl-4-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and electron-withdrawing ability, making it valuable in various chemical and biological applications .

Properties

CAS No.

1340255-91-5

Molecular Formula

C9H4ClF3

Molecular Weight

204.6

Purity

95

Origin of Product

United States

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